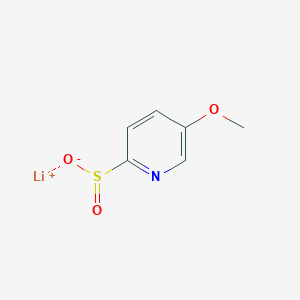

Lithium;5-methoxypyridine-2-sulfinate

Description

Overview of Pyridine-Based Sulfinate Salts in Organic Synthesis and Chemical Development

Pyridine-based sulfinate salts have emerged as highly effective and versatile nucleophilic coupling partners in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. nih.govbohrium.com These compounds serve as superior alternatives to the traditionally used pyridine-2-boronic acids and their derivatives, which often suffer from issues of instability, difficult preparation, and low reaction efficiency. nih.govcell.com

One of the primary applications of pyridine (B92270) sulfinates is in desulfinative cross-coupling reactions to form carbon-carbon bonds. acs.org This process allows for the efficient synthesis of a wide array of linked pyridine and heteroaryl compounds, which are significant structural motifs in many medicinally relevant molecules. nih.gov Researchers have demonstrated that pyridine sulfinates are stable, solid reagents that are straightforward to prepare and handle. bohrium.comacs.org Their utility has been showcased in the synthesis of derivatives of established drugs, highlighting their potential in the creation of compound libraries for drug discovery. nih.gov

The advantages of using pyridine sulfinates over their boronate counterparts are significant. A survey within a major pharmaceutical company revealed that less than 8% of reactions attempted with pyridine-2-boronates achieved a yield of 20% or more, underscoring the challenges associated with these reagents. nih.gov Pyridine sulfinates, by contrast, offer a more robust and reliable method for constructing complex molecular frameworks. cell.com Furthermore, their application is not limited to palladium catalysis; they can also participate in transition-metal-free cross-coupling reactions with Grignard reagents.

Table 1: Comparison of Pyridine-2-Sulfinates and Pyridine-2-Boronates

| Feature | Pyridine-2-Sulfinate Salts | Pyridine-2-Boronic Acids/Esters |

| Stability | Generally stable, solid reagents. acs.org | Often unstable, prone to protodeboronation. nih.govcell.com |

| Preparation | Straightforward to prepare. bohrium.com | Can be difficult to prepare and purify. nih.gov |

| Reaction Efficiency | High efficiency in cross-coupling reactions. nih.gov | Notoriously low reaction efficiency. cell.com |

| Scope | Broad scope with aryl and heteroaryl halides. nih.gov | Often limited scope and requires optimization. nih.gov |

| Handling | Convenient and easy to handle. google.com | Can be challenging to handle due to instability. |

Significance of the 5-Methoxypyridine Moiety in Advanced Chemical Architectures

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast number of natural products and FDA-approved drugs. nih.gov Its presence in a molecule can profoundly influence its physicochemical and pharmacological properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. nih.gov

The incorporation of a methoxy (B1213986) group (-OCH3) onto the pyridine ring further refines the molecule's properties. The methoxy group can enhance a compound's metabolic stability, cellular permeability, and binding affinity for its target protein. nih.govresearchgate.net Specifically, the methoxy group can increase lipophilicity, which affects how a drug is absorbed, distributed, metabolized, and excreted (ADME properties). researchgate.net

The position of the methoxy group is critical. In the case of the 5-methoxypyridine moiety, the electron-donating nature of the methoxy group influences the electronic properties of the entire pyridine ring system. This alteration can be key in fine-tuning the molecule's interaction with its biological target. The strategic placement of such functional groups is a cornerstone of modern drug design, enabling chemists to optimize potency and selectivity while minimizing off-target effects. nih.gov

Table 2: Drug Categories Featuring the Pyridine Scaffold

| Therapeutic Area | Examples of Drug Classes/Mechanisms |

| Antimicrobial | Antibacterial, Antiviral agents. nih.gov |

| Anticancer | Kinase inhibitors. |

| Central Nervous System | Antihypertensive agents, agents for neurodegenerative diseases. nih.gov |

| Anti-inflammatory | Non-steroidal anti-inflammatory drugs (NSAIDs). |

| Antidiabetic | Agents for managing blood sugar levels. nih.gov |

Research Landscape and Emerging Directions for Lithium;5-methoxypyridine-2-sulfinate Studies

The research landscape for Lithium;5-methoxypyridine-2-sulfinate is intrinsically linked to the broader advancements in the use of sulfinate salts in organic synthesis. researchgate.net While specific studies on this exact molecule are not extensively detailed in public literature, its value can be inferred from the established utility of its components. The compound represents a ready-to-use building block that combines the synthetic advantages of a pyridine sulfinate with the desirable pharmaceutical properties of the 5-methoxypyridine scaffold.

Emerging research directions are likely to focus on several key areas:

Expansion of Synthetic Applications: Future work will likely explore the full scope of Lithium;5-methoxypyridine-2-sulfinate as a coupling partner. This includes reacting it with a wider variety of electrophiles beyond aryl halides to synthesize novel and structurally diverse compounds. The development of new catalytic systems that can utilize this reagent with even greater efficiency and selectivity is also a promising avenue. researchgate.net

Medicinal Chemistry and Drug Discovery: Given the importance of the 5-methoxypyridine moiety, a primary direction for research will be the application of Lithium;5-methoxypyridine-2-sulfinate in the synthesis of new drug candidates. Its use in the late-stage functionalization of complex molecules could provide rapid access to new analogues of existing drugs, facilitating the exploration of structure-activity relationships (SAR). acs.org

Development of Novel Reagents: The success of pyridine sulfinates has spurred interest in developing other heterocyclic sulfinate reagents. Research into the synthesis and application of a broader range of sulfinates will continue to provide chemists with powerful tools for constructing complex molecules. researchgate.net

In essence, Lithium;5-methoxypyridine-2-sulfinate stands as a prime example of a modern chemical reagent designed for efficiency and purpose. Its future exploration is poised to contribute significantly to the fields of synthetic methodology and the discovery of new therapeutic agents.

Properties

IUPAC Name |

lithium;5-methoxypyridine-2-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Li/c1-10-5-2-3-6(7-4-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSKNSWSSSGOQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=CN=C(C=C1)S(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Lithium;5 Methoxypyridine 2 Sulfinate

Palladium-Catalyzed Cross-Coupling Reactions

Lithium;5-methoxypyridine-2-sulfinate and related heterocyclic sulfinates have emerged as highly effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. nih.gov These reagents are noted for being straightforward to prepare and stable under storage and reaction conditions, offering significant advantages over corresponding boron-derived reagents. nih.govrsc.org The development of these sulfinates as alternatives to traditional organoboron compounds addresses common challenges, particularly the instability and low reaction efficiency associated with pyridine-2-boronates. rsc.orgresearchgate.net

Pyridine (B92270) sulfinates, including the 5-methoxy substituted variant, serve as potent nucleophiles for the formation of C(sp²)–C(sp²) bonds, a cornerstone of modern synthetic chemistry. rsc.orgsemanticscholar.org In palladium-catalyzed reactions, these sulfinates effectively couple with a wide array of (hetero)aryl halides. nih.gov This process, known as desulfinative cross-coupling, provides a reliable and high-yielding pathway to biaryl and heteroaryl-aryl structures that are prevalent in pharmaceutical compounds. rsc.orgresearchgate.net The reaction's success has established pyridine sulfinates as a superior class of coupling partners for constructing complex molecules that feature pyridine rings, which are often difficult to synthesize using traditional methods like the Suzuki–Miyaura reaction. rsc.orgresearchgate.net

The palladium-catalyzed coupling of pyridine sulfinates demonstrates a broad substrate scope, accommodating a diverse range of aryl and heteroaryl halides. rsc.org Research has shown that various substituted pyridine-2-sulfinates, including those with electron-donating and electron-withdrawing groups, couple efficiently with both aryl bromides and chlorides. rsc.orgresearchgate.net The ability to use more cost-effective and readily available aryl chlorides is a significant advantage. researchgate.net

The reaction tolerates a wide variety of functional groups on the aryl halide partner. Both electron-rich and electron-poor systems have been successfully coupled. Notable examples include reactions with substituted bromotoluenes, chlorotoluenes, and other functionalized benzene (B151609) derivatives. rsc.org

Interactive Table: Substrate Scope of Pyridine Sulfinates in Palladium-Catalyzed Cross-Coupling This table is representative of the general substrate scope for pyridine sulfinates.

| Pyridine Sulfinate Derivative | Coupling Partner (Aryl Halide) | Product Yield (%) |

| Unsubstituted Pyridine-2-sulfinate | 4-Bromotoluene | >95% |

| Unsubstituted Pyridine-2-sulfinate | 4-Chlorotoluene | >95% |

| 5-Trifluoromethylpyridine-2-sulfinate | 4-Bromotoluene | 91% |

| 5-Chloropyridine-2-sulfinate | 4-Bromotoluene | 95% |

| 6-Methoxypyridine-3-sulfinate | 4-Bromoanisole | 96% |

| 6-Methoxypyridine-3-sulfinate | 4-Chlorobenzonitrile | 99% |

The scope also extends to complex heteroaryl halides, enabling the late-stage functionalization of medicinally relevant scaffolds. rsc.orgresearchgate.net

The efficiency of the desulfinative cross-coupling reaction is highly dependent on the choice of catalyst, ligand, and base. semanticscholar.org Systematic optimization studies have identified robust conditions for these transformations. A common and effective catalytic system consists of palladium acetate (B1210297) (Pd(OAc)₂) as the palladium source and tricyclohexylphosphine (B42057) (PCy₃) as the ligand. rsc.orgsemanticscholar.org

The choice of base is critical, with inorganic carbonates being particularly effective. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have been shown to promote the reaction efficiently, while other bases like lithium carbonate (Li₂CO₃) are ineffective. researchgate.net The reaction generally requires elevated temperatures, often around 150 °C in a solvent such as 1,4-dioxane, to achieve complete conversion. researchgate.netsemanticscholar.org

Interactive Table: Optimization of Reaction Conditions Based on the coupling of pyridine-2-sulfinate with 4-bromotoluene.

| Parameter Varied | Condition | Resulting Yield (%) |

| Base | K₂CO₃ | 99% |

| Cs₂CO₃ | 90% | |

| Li₂CO₃ | 0% | |

| None | 0% | |

| Temperature | 150 °C | 99% |

| 100 °C | 29% | |

| Ligand | PCy₃ | 99% |

| P(tBu)₃ | 86% | |

| SPhos | 5% |

These optimized conditions have proven to be general for a wide range of pyridine sulfinate and aryl halide coupling partners. rsc.org

Detailed mechanistic studies have elucidated the key steps in the palladium-catalyzed desulfinative coupling of pyridine sulfinates. nih.gov The catalytic cycle is distinct from that of carbocyclic sulfinates. For pyridine sulfinates, the reaction proceeds through a pathway where a chelated Pd(II) sulfinate complex, formed after the initial transmetalation step, is the catalyst's resting state. nih.gov

The key steps in the proposed mechanism are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

Transmetalation/Ligand Exchange: The sulfinate (Py-SO₂Li) displaces the halide on the palladium center to form an intermediate.

Chelation and SO₂ Extrusion: For pyridine-2-sulfinates, the pyridine nitrogen can coordinate to the palladium center, forming a stable, chelated Ar-Pd(II)-SO₂-Py complex. The loss of sulfur dioxide (SO₂) from this chelated intermediate is the turnover-limiting step of the catalytic cycle. nih.gov

Reductive Elimination: Following the extrusion of SO₂, the resulting Ar-Pd(II)-Py species undergoes reductive elimination to form the desired biaryl product (Ar-Py) and regenerate the active Pd(0) catalyst. nih.gov

This mechanistic understanding, particularly the identification of SO₂ loss from a chelated intermediate as the rate-limiting step, distinguishes pyridine sulfinates from carbocyclic sulfinates, where transmetalation is typically turnover-limiting. nih.gov

Other Transition Metal-Catalyzed Transformations

While palladium catalysis is the most extensively studied area for pyridine sulfinates, other transition metals can also facilitate transformations involving sulfinate salts. Copper-catalyzed reactions, for instance, provide an efficient route to unsymmetrical diaryl sulfones through the coupling of aryl halides and sodium sulfinates. researchgate.net These reactions often employ ligands such as D-glucosamine and proceed in solvents like DMSO-H₂O. researchgate.net Although less documented specifically for Lithium;5-methoxypyridine-2-sulfinate, these copper-catalyzed systems represent a viable alternative pathway for C-S bond formation using related sulfinate scaffolds. researchgate.net

Exploration of Non-Metal Mediated Reactions for Sulfinate Scaffolds

The reactivity of sulfinates is not exclusively dependent on transition metal catalysis. While the literature on non-metal mediated reactions specifically involving Lithium;5-methoxypyridine-2-sulfinate is limited, related sulfinate chemistry offers insights into potential pathways. For example, alkyl sulfinates can participate in sulfurane-mediated C(sp³)–C(sp²) cross-coupling reactions. nih.gov This type of transformation proceeds through a different mechanism than the SO₂ extrusion seen in palladium catalysis and offers a method for the programmable and stereospecific installation of alkyl groups. nih.gov The exploration of analogous non-metal mediated C(sp²)–C(sp²) coupling reactions for heterocyclic sulfinates like Lithium;5-methoxypyridine-2-sulfinate remains a developing area of research.

Electrophilic and Nucleophilic Substitution Reactions Involving the Pypyridine Ring

The reactivity of the pyridine ring in lithium;5-methoxypyridine-2-sulfinate is significantly influenced by the interplay of the electron-deficient nature of the heterocycle and the electronic effects of its substituents: the sulfinate group at the C2 position and the methoxy (B1213986) group at the C5 position. These factors dictate the feasibility and regioselectivity of both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. nih.gov Electrophilic substitution on an unsubstituted pyridine ring requires harsh reaction conditions and proceeds preferentially at the C3 (meta) position, as this avoids the formation of a highly unstable cationic intermediate with a positive charge on the nitrogen atom. quora.comquora.com

In the case of 5-methoxypyridine-2-sulfinate, the substituents play competing roles:

C2-Sulfinate Group (-SO₂⁻): The sulfinate, and its corresponding sulfonyl form, is a strong electron-withdrawing group. This effect further deactivates the pyridine ring towards electrophilic attack. As a deactivating group, it would typically direct incoming electrophiles to the positions meta to itself (C4 and C6).

C5-Methoxy Group (-OCH₃): Conversely, the methoxy group is a powerful activating group due to its ability to donate electron density to the ring via resonance (+R effect). wikipedia.org It strongly directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions.

Table 1: Predicted Outcomes for Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions. stackexchange.comechemi.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, resulting in significant stabilization. stackexchange.com

In lithium;5-methoxypyridine-2-sulfinate, the sulfinate group is located at the highly activated C2 position. Sulfonyl and related sulfinate groups are excellent leaving groups in SNAr reactions. nih.govresearchgate.net Research on 2-sulfonyl pyridines has established their utility as tunable, cysteine-reactive electrophiles, where biological thiols readily displace the sulfonyl group via an SNAr mechanism. nih.gov This reactivity is directly applicable to lithium;5-methoxypyridine-2-sulfinate, which can serve as an electrophilic substrate for a variety of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a stabilized anionic Meisenheimer intermediate.

Elimination: The aromaticity is restored by the expulsion of the lithium sulfinate leaving group, yielding the 2-substituted pyridine product.

This pathway provides a powerful method for the synthesis of diverse 2,5-disubstituted pyridines, using lithium;5-methoxypyridine-2-sulfinate as a versatile precursor. researchgate.net

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For Lithium;5-methoxypyridine-2-sulfinate, high-resolution mass spectrometry (HRMS) is crucial for determining its exact molecular formula. The molecular formula of the corresponding 5-methoxypyridine-2-sulfinic acid is C₆H₇NO₃S. sigmaaldrich.com The lithium salt would therefore have the formula C₆H₆LiNO₃S.

The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. This theoretical mass can then be compared with the experimentally determined mass from an HRMS instrument (e.g., TOF, Orbitrap) to confirm the elemental composition with high accuracy.

Table 1: Theoretical Isotopic Distribution for the [M-Li+H]⁺ Ion of Lithium;5-methoxypyridine-2-sulfinate

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 173.020 | 100.0 |

| 174.017 | 6.7 |

Note: This table represents a theoretical calculation. Actual experimental data may vary.

In addition to determining the parent ion, mass spectrometry provides information about the molecule's fragmentation pattern, which can help in structural confirmation. Common fragmentation pathways for such a molecule might include the loss of SO₂, the methoxy (B1213986) group (CH₃O·), or cleavage of the pyridine (B92270) ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. aps.org For Lithium;5-methoxypyridine-2-sulfinate, these techniques can confirm the presence of the pyridine ring, the methoxy group, and the sulfinate group.

The C₂ᵥ point-group symmetry of a simple pyridine molecule results in 27 possible vibrational modes, all of which are Raman active, and 24 are IR active. aps.org The substitution pattern of 5-methoxypyridine-2-sulfinate will influence the exact frequencies and intensities of these modes.

Key expected vibrational frequencies include:

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. Ring stretching vibrations (ν(C=C) and ν(C=N)) appear in the 1400-1600 cm⁻¹ range. rsc.orgresearchgate.net

Sulfinate Group Vibrations: The sulfinate group (SO₂) is expected to show strong characteristic asymmetric and symmetric stretching bands. For sulfinate salts, these are typically found in the 1000-1100 cm⁻¹ and 900-1000 cm⁻¹ regions, respectively.

Methoxy Group Vibrations: The C-O stretching of the methoxy group will be present, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-H stretching of the methyl group will be observed around 2850-2960 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for Lithium;5-methoxypyridine-2-sulfinate

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | IR, Raman |

| Pyridine Ring Stretch | 1400 - 1600 | IR, Raman |

| Asymmetric C-O Stretch | ~1250 | IR |

| Symmetric C-O Stretch | ~1030 | IR |

| Asymmetric S=O Stretch | 1000 - 1100 | IR |

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For Lithium;5-methoxypyridine-2-sulfinate, ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of the atoms.

Based on analogous pyridine sulfinate compounds, the following chemical shifts can be predicted:

¹H NMR: The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methoxy group protons would be a sharp singlet in the upfield region (around δ 3.7-3.9 ppm). vulcanchem.com The specific coupling patterns (doublets, doublet of doublets) of the pyridine protons would confirm the substitution pattern.

¹³C NMR: The carbon atoms of the pyridine ring would resonate in the δ 110-160 ppm range. The carbon of the methoxy group would be found further upfield, typically around δ 55-60 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Lithium;5-methoxypyridine-2-sulfinate in a suitable deuterated solvent (e.g., DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H3 | 7.7 - 8.1 | 120 - 125 |

| H4 | 7.2 - 7.6 | 115 - 120 |

| H6 | 8.2 - 8.6 | 145 - 150 |

| OCH₃ | 3.7 - 3.9 | 55 - 60 |

| C2 | - | 160 - 165 |

Note: These are predicted values based on related structures and may differ from experimental results.

X-ray Crystallography for Solid-State Architecture Determination

To date, the single-crystal X-ray structure of Lithium;5-methoxypyridine-2-sulfinate has not been reported in publicly accessible databases. This technique, however, would be the definitive method for determining its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and the coordination environment of the lithium ion.

While the specific crystal structure of the title compound is unknown, analysis of related pyridine-sulfonate and sulfonamide structures can provide insights into the likely supramolecular interactions. mdpi.com Crystal packing in such compounds is often governed by a combination of ionic interactions, hydrogen bonding, and π-π stacking. mdpi.com

In the solid state, it is expected that the lithium cations would interact strongly with the oxygen atoms of the sulfinate group. Furthermore, weak C-H···O hydrogen bonds between the pyridine or methoxy C-H groups and the sulfinate oxygen atoms could play a role in stabilizing the crystal lattice. If any water of crystallization is present, O-H···O hydrogen bonds would also be a prominent feature. Additionally, π-π stacking interactions between the electron-rich pyridine rings of adjacent molecules are a common feature in the crystal packing of pyridine derivatives and are anticipated to be present. researchgate.net

The pyridine nitrogen atom possesses a lone pair of electrons, making it a good ligand for coordination to metal ions. semanticscholar.org While the primary interaction in Lithium;5-methoxypyridine-2-sulfinate is ionic between the lithium and the sulfinate anion, the pyridine nitrogen could potentially engage in coordination. In related metal complexes of pyridine derivatives, the pyridine ligand typically coordinates to the metal center through its nitrogen atom. The sulfinate group can also act as a ligand, coordinating to metal ions in either a monodentate fashion through one oxygen atom or a bidentate fashion through both oxygen atoms.

The steric and electronic properties of the 5-methoxy and 2-sulfinate substituents will influence the coordination behavior. The methoxy group, being electron-donating, increases the electron density on the pyridine ring, which could enhance the Lewis basicity of the nitrogen atom. However, the bulky sulfinate group at the 2-position might create steric hindrance, potentially influencing how the molecule coordinates to a metal center in more complex structures.

Computational and Theoretical Studies on Lithium;5 Methoxypyridine 2 Sulfinate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and geometry of molecules. For compounds like lithium;5-methoxypyridine-2-sulfinate, DFT calculations can elucidate bond lengths, bond angles, dihedral angles, and the distribution of electron density, which are fundamental to understanding their chemical behavior.

Theoretical studies on related pyridine (B92270) derivatives provide insights into the expected structural parameters. For instance, DFT calculations on substituted pyridines reveal how functional groups influence the geometry of the pyridine ring. The methoxy (B1213986) group at the 5-position is expected to act as an electron-donating group through resonance, influencing the electronic distribution within the ring. The sulfinate group at the 2-position, being anionic, will significantly affect the local electronic structure and the geometry of its coordination to the lithium cation.

Table 1: Representative DFT Calculated Geometrical Parameters for a Substituted Pyridine Ring (Analogous System) This table presents data for a similar substituted pyridine system to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.34 Å |

| C6-N1 | 1.34 Å | |

| C2-C3 | 1.39 Å | |

| C3-C4 | 1.39 Å | |

| C4-C5 | 1.39 Å | |

| C5-C6 | 1.39 Å | |

| Bond Angle | C6-N1-C2 | 117° |

| N1-C2-C3 | 123° | |

| C2-C3-C4 | 119° |

Data is illustrative and based on typical values for pyridine derivatives.

Analysis of Non-Covalent Interactions and Intermolecular Forces (e.g., QTAIM, NCI Plot Analysis)

Non-covalent interactions play a critical role in the solid-state structure, solvation, and reactivity of molecules. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are powerful computational tools to visualize and quantify these weak interactions.

QTAIM analysis is based on the topology of the electron density. It can identify bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the energy densities, provide information about the nature and strength of the interaction. For lithium;5-methoxypyridine-2-sulfinate, QTAIM can be used to characterize the Li-O interaction in detail and to identify weaker intermolecular interactions, such as hydrogen bonds or van der Waals contacts, in aggregates or in the solid state. scispace.comresearchgate.netnih.gov

NCI plot analysis provides a visual representation of non-covalent interactions in three-dimensional space. nih.gov It is based on the reduced density gradient (RDG) and allows for the identification of attractive (e.g., hydrogen bonds, van der Waals forces) and repulsive (steric clashes) interactions. The resulting isosurfaces are colored to distinguish between these different types of interactions. For lithium;5-methoxypyridine-2-sulfinate, NCI plots can reveal how molecules interact with each other in condensed phases and can highlight important intramolecular interactions that influence the conformation. researchgate.netmalta-consolider.com

Table 2: Typical QTAIM Parameters for Different Types of Non-Covalent Interactions This table provides a general guide to the interpretation of QTAIM data.

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| Covalent Bond | Large (>0.2) | Negative |

| Strong Hydrogen Bond | Moderate (0.02-0.04) | Positive |

| Weak Hydrogen Bond | Small (0.002-0.02) | Positive |

| Van der Waals Interaction | Very Small (<0.01) | Positive |

Values are approximate and can vary depending on the specific system. researchgate.net

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic absorption spectra.

The calculated vibrational frequencies for lithium;5-methoxypyridine-2-sulfinate would show characteristic bands for the pyridine ring, the methoxy group, and the sulfinate group. nih.gov Comparing these theoretical spectra with experimental data can confirm the molecular structure. cardiff.ac.ukarxiv.org

Conformational analysis is crucial for understanding the flexibility of a molecule and the relative energies of its different spatial arrangements. For 5-methoxypyridine-2-sulfinate, rotation around the C-O bond of the methoxy group and the C-S bond of the sulfinate group can lead to different conformers. Theoretical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. A study on 2-methoxypyridine (B126380) has shown that different conformers can be stable in different electronic states. rsc.org

Table 3: Predicted Vibrational Frequencies for a Pyridine Derivative (Illustrative) This table shows representative calculated frequencies for a substituted pyridine to demonstrate the output of such calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν1 | 3080 | C-H stretch |

| ν2 | 1610 | C=C/C=N ring stretch |

| ν3 | 1480 | Ring deformation |

| ν4 | 1030 | Ring breathing |

| ν5 | 750 | C-H out-of-plane bend |

Frequencies are typically scaled to better match experimental values. researchgate.net

Theoretical Insights into Reactivity and Selectivity in Chemical Transformations

Computational chemistry provides deep insights into the mechanisms of chemical reactions, helping to understand reactivity and predict selectivity. For lithium;5-methoxypyridine-2-sulfinate, theoretical studies can elucidate its behavior in various chemical transformations.

Pyridine sulfinates are known to be effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. nih.gov DFT calculations can be used to model the reaction mechanism, including the oxidative addition, transmetalation, and reductive elimination steps. Such studies can explain the observed reactivity and selectivity, and guide the development of more efficient catalytic systems. nih.gov

The electronic properties of the sulfinate, influenced by the methoxy group on the pyridine ring, will play a key role in its reactivity. Computational analysis of the frontier molecular orbitals (HOMO and LUMO) can provide a qualitative understanding of its nucleophilic and electrophilic character. The calculated reaction pathways and activation energies can offer quantitative predictions of reaction rates and selectivity. nih.gov

Computational Design and Virtual Screening of New Derivatives

The insights gained from theoretical studies can be leveraged for the computational design and virtual screening of new derivatives of lithium;5-methoxypyridine-2-sulfinate with tailored properties.

By systematically modifying the substituents on the pyridine ring in silico, it is possible to explore a vast chemical space and identify new compounds with enhanced reactivity, selectivity, or other desirable properties. For example, introducing different electron-donating or electron-withdrawing groups could fine-tune the nucleophilicity of the sulfinate for specific applications in catalysis. organic-chemistry.org

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those with a high probability of possessing a desired activity. nih.govnih.gov For instance, a library of virtual pyridine sulfinate derivatives could be screened for their potential as ligands in transition metal catalysis. chemrxiv.org This approach can significantly accelerate the discovery of new and improved reagents and catalysts, reducing the need for extensive experimental synthesis and testing. researchgate.netresearchgate.net

Strategic Applications in Organic Synthesis and Chemical Development

Role as a Building Block for Complex Heterocyclic Architectures

Lithium 5-methoxypyridine-2-sulfinate serves as a key nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, providing a powerful tool for the synthesis of complex heterocyclic structures. semanticscholar.orgnih.gov This reactivity is particularly advantageous in scenarios where traditional coupling partners, such as pyridine-2-boronates, exhibit poor stability or low reaction efficiency. semanticscholar.orgrsc.org

The palladium-catalyzed desulfinative cross-coupling of lithium 5-methoxypyridine-2-sulfinate with various aryl and heteroaryl halides is a highly effective method for the construction of bipyridine and other poly-heterocyclic scaffolds. semanticscholar.orgresearchgate.netrsc.org These reactions typically proceed with high efficiency and broad substrate scope. nih.gov The resulting linked pyridine (B92270) structures are of significant interest due to their prevalence in medicinally relevant molecules and their application as ligands in metal-catalyzed reactions. semanticscholar.orgrsc.org

The coupling of pyridine sulfinates with heteroaromatic partners can be challenging, yet it provides access to valuable bis-heterocyclic products. rsc.org For instance, the union of two unsubstituted pyridine units in a 2,2'-linkage, a significant challenge with conventional methods, is readily achievable using this methodology. rsc.org This approach has been successfully applied to synthesize a variety of substituted 2,2'-bipyridines, which are common motifs in ligands for metal-mediated catalysis. semanticscholar.orgresearchgate.netrsc.org The reaction tolerates a wide range of functional groups on both coupling partners, including other heterocycles like pyrazines, pyrimidines, and quinolines. semanticscholar.orgresearchgate.net

| Entry | Pyridine Sulfinate | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | Lithium 5-methoxypyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | 5-Methoxy-2-(p-tolyl)pyridine | High |

| 2 | Sodium Pyridine-2-sulfinate | 2-Bromopyridine | Pd(OAc)₂ / PCy₃ | 2,2'-Bipyridine | Excellent |

| 3 | 6-Methoxypyridine-3-sulfinate | 2-Chloropyrazine | Pd(OAc)₂ / PCy₃ | 2-(6-Methoxypyridin-3-yl)pyrazine | Good |

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Using Pyridine Sulfinates. (Data synthesized from multiple sources nih.govrsc.org)

The stability and reliable reactivity of lithium pyridine sulfinates make them ideal reagents for the diversification of molecular scaffolds in the synthesis of chemical libraries. semanticscholar.orgnih.govrsc.org Their use in an array format allows for the rapid generation of a multitude of analogues for biological screening. nih.gov This approach has been successfully demonstrated in the preparation of derivatives of medicinally important molecules. nih.govrsc.org

In one such application, a complex lithium 2-pyridyl sulfinate was coupled with a variety of pyridine and pyridine-like heteroaryl bromides to produce derivatives of the antihistamine compound mepyramine. nih.gov The robustness of this methodology for library applications is a key advantage in drug discovery programs. nih.gov The ability to use these sulfinates after prolonged storage under ambient conditions further underscores their practicality as stable, storable building blocks for high-throughput synthesis. nih.gov

Precursor for Sulfone and Sulfonamide Analogues in Synthetic Pathways

Aryl sulfinates, including lithium 5-methoxypyridine-2-sulfinate, are valuable precursors to a diverse range of sulfonyl-containing compounds, such as sulfones and sulfonamides. nih.govacs.org These functional groups are prevalent in pharmaceuticals and agrochemicals. nih.gov The conversion of the sulfinate moiety into these higher oxidation state sulfur functionalities provides a versatile strategy for accessing these important classes of molecules. rsc.orgacs.org

The synthesis of sulfones can be achieved through various methods, including the coupling of sulfinates with aryl halides or boronic acids. organic-chemistry.org For instance, a palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides, which can be derived from sulfinates, provides a direct route to unsymmetrical diaryl sulfones. organic-chemistry.org

Similarly, sulfonamides can be accessed from aryl sulfinates through a two-step, one-pot C-H sulfination sequence. nih.gov This involves the in-situ generation of the aryl sulfinate followed by oxidative amination. nih.gov This method avoids the often-difficult purification of the intermediate sulfinate salt. nih.gov

| Transformation | Reagents and Conditions | Product |

| Sulfinate to Sulfone | Aryl Halide, Pd Catalyst | Aryl Pyridyl Sulfone |

| Sulfinate to Sulfonamide | 1. C-H Functionalization 2. Oxidative Amination (e.g., NCS, Amine) | Aryl Pyridyl Sulfonamide |

Table 2: General Synthetic Pathways from Aryl Sulfinates to Sulfones and Sulfonamides. (Data synthesized from multiple sources nih.govorganic-chemistry.org)

Potential in the Development of Ligands for Catalysis

The bipyridine scaffolds readily synthesized from lithium 5-methoxypyridine-2-sulfinate are fundamental building blocks for the development of ligands in transition metal catalysis. semanticscholar.orgrsc.org Substituted pyridine rings are of significant importance as ligands, and the desulfinative cross-coupling methodology provides efficient access to a wide array of these structures. semanticscholar.orgresearchgate.netrsc.org The ability to introduce various substituents onto the pyridine rings allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which is crucial for optimizing catalytic activity and selectivity. acs.org The use of optimal catalyst systems, such as those derived from P(t-Bu)₂Me, enables these coupling reactions to be performed under moderate conditions, accommodating a variety of sensitive functional groups. acs.org

Integration into Multicomponent Reaction Sequences

While specific examples involving lithium 5-methoxypyridine-2-sulfinate are not extensively documented, the general reactivity of sulfinate salts suggests their potential for integration into multicomponent reactions (MCRs). rsc.orgua.esresearchgate.net MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net Sodium sulfinates have been utilized as versatile building blocks in MCRs for the synthesis of various organosulfur compounds. rsc.orgrsc.org The development of sulfonyl radical-triggered ring-closing sulfonylation and other multicomponent processes involving sulfinates highlights the potential for lithium 5-methoxypyridine-2-sulfinate to be employed in similar convergent and atom-economical synthetic strategies. rsc.orgrsc.org

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Pathways for Sulfinate Salts

While traditional methods for synthesizing sulfinate salts, such as the reduction of sulfonyl chlorides, are well-established, future research is geared towards developing more direct and versatile "unconventional" pathways. These novel methods aim to utilize more readily available or diverse starting materials, thereby broadening the scope of accessible sulfinate structures.

Key areas of exploration include:

Photocatalysis : Harnessing hydrogen atom transfer (HAT) photocatalysis to activate volatile alkanes, which can then react with sulfur dioxide (SO2) to form sulfinates. This approach opens the door to synthesizing sulfinates from simple hydrocarbon feedstocks. researchgate.net

Electrochemical Methods : The electrochemical oxidative coupling of thiophenols and alcohols in the presence of oxygen represents a promising route to sulfinic esters, which are precursors to sulfinate salts. organic-chemistry.org

Novel Precursors : Research into using sulfone-substituted benzothiazole (B30560) derivatives allows for an oxidation-free synthesis of sulfinates under mild conditions. organic-chemistry.org Similarly, converting methyl sulfones to sulfinic acids via alkylation and in situ elimination provides another alternative pathway. organic-chemistry.org

Direct Catalytic Conversion : Nickel-catalyzed synthesis from aryl and heteroaryl boronic acids using a stable sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) allows for the efficient conversion of common organoboron reagents into valuable sulfinate salts. acs.org

Table 1: Comparison of Selected Unconventional Synthetic Pathways for Sulfinate Salts

| Synthetic Pathway | Starting Materials | Key Features | Potential Advantages |

| HAT Photocatalysis | Volatile Alkanes, SO₂ | Light-mediated activation of C-H bonds | Utilizes simple hydrocarbon feedstocks |

| Electrochemical Coupling | Thiophenols, Alcohols | Uses O₂ (air) as the oxygen source at room temperature | Avoids harsh chemical oxidants |

| From Benzothiazole Sulfones | Sulfone-substituted Benzothiazoles | Oxidation-free conversion under mild conditions | High functional group tolerance |

| Nickel-Catalyzed Borylation | (Hetero)aryl Boronic Acids, DABSO | Direct conversion of boronic acids to sulfinates | Broad scope, including pharmaceutically relevant heterocycles |

Development of Greener and More Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including sulfinate salts. Future research will prioritize the reduction of environmental impact by focusing on solvent choice, waste reduction, and energy efficiency.

Promising sustainable approaches include:

Mechanochemistry : A mechanochemical-assisted approach for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates has been developed. rsc.org This method often proceeds under solvent-free or water-assisted grinding conditions, significantly reducing solvent waste. rsc.org

Aqueous Synthesis : Utilizing water as the reaction solvent is a key goal for greener synthesis. rsc.orgresearchgate.net Methods for synthesizing sulfonamides from sulfinates in water at room temperature have been demonstrated, offering an eco-friendly alternative to traditional organic solvents. rsc.orgresearchgate.net

Catalyst-Free and Metal-Free Conditions : Developing reactions that proceed without the need for metal catalysts, strong bases, or chemical oxidants is a significant trend. rsc.org Such processes simplify purification and minimize toxic waste streams. rsc.org

Improved Green Metrics : Future methodologies will be evaluated based on metrics such as atom economy, E-factor (environmental factor), and EcoScale scores to quantify their sustainability. rsc.org The mechanochemical approach, for example, demonstrates excellent performance in these areas. rsc.org

Advanced Mechanistic Investigations into Cross-Coupling and Other Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. For sulfinate salts, which are key partners in cross-coupling reactions, detailed mechanistic studies are a major focus of future research.

Key findings and future directions in mechanistic studies include:

Palladium-Catalyzed Desulfinative Cross-Coupling : In-depth kinetic and structural analyses have revealed crucial details about this important reaction. For pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex is the catalyst resting state, and the turnover-limiting step is the extrusion of SO2 from this intermediate. ox.ac.ukacs.org This contrasts with carbocyclic sulfinates, where oxidative addition is often turnover-limiting. ox.ac.uk

Role of Additives : Studies have clarified the dual function of bases like potassium carbonate in these couplings: they scavenge free sulfur dioxide and the cation (K+) accelerates the transmetalation step. ox.ac.uk

Sulfurane-Mediated Coupling : For the cross-coupling of alkyl sulfinates, experimental and theoretical studies point to a mechanism involving a sulfurane intermediate. nih.gov Understanding the stability and reactivity of this intermediate is key to expanding the scope of such reactions. nih.gov

Oxidative Transformations : The oxidation of sulfinates to sulfonates using hypervalent iodine reagents is hypothesized to proceed through a reactive sulfonium (B1226848) ion, which can be trapped by various nucleophiles. nih.govbeilstein-journals.org Further investigation into this and other oxidative pathways could unlock new synthetic applications. nih.gov

Table 2: Key Mechanistic Insights into Reactions of Sulfinate Salts

| Reaction Type | Key Mechanistic Feature | Rate-Limiting Step (for Pyridine (B92270) Sulfinates) | Implication for Future Research |

| Pd-Catalyzed Desulfinative Cross-Coupling | Formation of a chelated Pd(II) sulfinate resting state ox.ac.ukacs.org | Loss of SO₂ from the Pd(II) intermediate ox.ac.uk | Design of catalysts/ligands to facilitate SO₂ extrusion |

| Sulfurane-Mediated C-C Coupling | Formation of a trigonal bipyramidal sulfurane intermediate nih.gov | Varies with substrates | Exploration of different activating agents to control ligand coupling |

| Hypervalent Iodine-Mediated Oxidation | Generation of an electrophilic sulfonium species nih.govbeilstein-journals.org | Trapping of the sulfonium ion by a nucleophile | Expansion to a wider range of nucleophiles for diverse products |

Leveraging Computational Methods for Predictive Chemistry and Novel Compound Discovery

Computational chemistry has become an indispensable tool for modern chemical research. For compounds like Lithium;5-methoxypyridine-2-sulfinate, computational methods offer powerful ways to predict properties, elucidate reaction mechanisms, and design new molecules with desired functions.

Applications in future research will likely include:

Reaction Mechanism Elucidation : Methods like Density Functional Theory (DFT) can be used to model transition states and reaction pathways, providing insights that are difficult to obtain experimentally. numberanalytics.com This has been applied to understand sulfurane-mediated coupling and can be extended to other reactions involving sulfinates. nih.gov

Predictive Reactivity Models : By combining machine learning and deep learning with quantum mechanical calculations, researchers can develop models that rapidly and accurately predict the chemical reactivity of new compounds. acs.orgnih.gov This can accelerate the discovery of novel sulfinate reagents with tailored reactivity.

Virtual Screening and Compound Design : Computational tools can be used to design new sulfinate-containing molecules and predict their properties, such as stability and reactivity. numberanalytics.com This aids in prioritizing synthetic targets for pharmaceuticals, agrochemicals, and materials science.

Exploring Chemical Space : Statistical methods like Principal Component Analysis (PCA) and cluster analysis can be applied to large datasets of sulfinate compounds to understand their chemical space and identify novel structures with potentially valuable properties. nih.gov

Integration of Lithium;5-methoxypyridine-2-sulfinate into Flow Chemistry Systems

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and the ability to handle unstable intermediates. The synthesis and application of sulfinate salts are well-suited for this technology.

Future integration into flow systems will focus on:

Synthesis of Unstable Intermediates : The synthesis of many heteroaryl sulfinates, including lithium pyridine-2-sulfinates, often involves unstable organolithium intermediates. acs.org Continuous flow reactors allow for the rapid generation and immediate use of these species, minimizing decomposition and improving yields and safety, which is challenging in batch mode. acs.org

Scalability : A continuous flow process for the synthesis of heteroaromatic sulfinates on a multigram scale has been successfully developed. acs.org Future work will aim to further scale up these processes for industrial production.

Automated Library Synthesis : Fully automated flow-through systems have been used to create libraries of related compounds, such as secondary sulfonamides derived from primary sulfonamides. vapourtec.comresearchgate.net This approach can be adapted for the high-throughput synthesis of diverse sulfinate derivatives and their subsequent reaction products, accelerating drug discovery and materials development.

The continued development in these five key areas promises to significantly enhance the synthetic utility of Lithium;5-methoxypyridine-2-sulfinate, paving the way for its application in a new generation of complex molecules and advanced materials.

Q & A

Basic: What are the standard synthetic routes for preparing lithium 5-methoxypyridine-2-sulfinate, and what critical parameters affect yield?

Answer:

The synthesis typically involves sulfonation of 5-methoxypyridine followed by reduction and lithium salt formation. Key parameters include:

- Reagent stoichiometry : Excess sulfonating agents (e.g., chlorosulfonic acid) improve conversion but require careful quenching.

- Temperature control : Maintain ≤0°C during sulfonation to avoid side reactions (e.g., ring sulfonation).

- Purification : Use recrystallization in anhydrous THF/ethanol mixtures to isolate the lithium salt .

- Yield optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize byproducts .

Advanced: How can conflicting NMR and X-ray crystallography data regarding the sulfinate group's conformation be resolved?

Answer:

Conflicts arise from dynamic behavior in solution vs. solid-state rigidity. Methodological approaches:

- Variable-temperature NMR : Identify conformational exchange peaks (e.g., coalescence temperatures).

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers.

- Complementary techniques : Use IR spectroscopy (S-O stretching modes) and cyclic voltammetry (redox behavior of sulfinate) .

Basic: What spectroscopic techniques are most effective for characterizing the purity and structure of lithium 5-methoxypyridine-2-sulfinate?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C5, sulfinate at C2).

- FT-IR : Detect S-O symmetric/asymmetric stretches (950–1250 cm⁻¹).

- Elemental analysis : Validate lithium content (±0.3% accuracy).

- X-ray crystallography : Resolve bond lengths/angles (critical for distinguishing sulfinate from sulfonate derivatives) .

Advanced: What strategies mitigate decomposition of lithium 5-methoxypyridine-2-sulfinate under varying thermal conditions?

Answer:

- Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures.

- Stabilizers : Add 1–2% hydroquinone to suppress radical-mediated degradation.

- Storage : Use argon-filled ampoules at –20°C; avoid freeze-thaw cycles .

Basic: What are the recommended storage conditions to prevent degradation of lithium sulfinate salts?

Answer:

- Temperature : Store at –20°C in airtight containers.

- Moisture control : Use desiccants (e.g., molecular sieves) in storage vials.

- Light protection : Amber glassware prevents UV-induced radical formation .

Advanced: How does the methoxy group's position influence the sulfinate's reactivity in cross-coupling reactions?

Answer:

- Electronic effects : The C5 methoxy group donates electron density via resonance, activating the pyridine ring for nucleophilic substitution at C2.

- Steric effects : Compare reactivity with C3- or C4-methoxy analogs using Hammett plots.

- Catalytic screening : Test Pd(0)/Cu(I) systems to optimize coupling efficiency with aryl halides .

Basic: What solvents and reaction conditions are optimal for sulfinate salt solubility and reactivity?

Answer:

- Polar aprotic solvents : DMF or DMSO enhance solubility (≥50 mg/mL at 25°C).

- Acidic pH : Maintain pH 4–6 in aqueous reactions to prevent sulfinate oxidation.

- Inert atmosphere : Use nitrogen/argon to avoid O₂-mediated side reactions .

Advanced: What computational methods validate experimental observations of the sulfinate group's electronic effects?

Answer:

- NBO analysis : Quantify charge distribution at sulfur and oxygen atoms.

- Reactivity indices : Calculate Fukui functions to predict nucleophilic/electrophilic sites.

- MD simulations : Model solvation effects on sulfinate stability .

Basic: How to troubleshoot low yields in sulfinate salt synthesis?

Answer:

Advanced: Can lithium 5-methoxypyridine-2-sulfinate act as a ligand in coordination chemistry, and what factors influence complex stability?

Answer:

- Ligand design : The sulfinate group binds via S-O⁻, forming stable complexes with transition metals (e.g., Co²⁺, Ni²⁺).

- Stability factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.